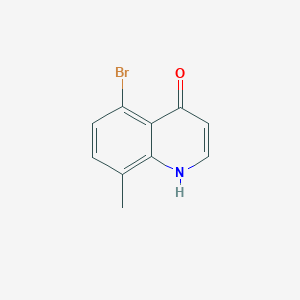

5-Bromo-8-methyl-1,4-dihydroquinolin-4-one

Descripción general

Descripción

Molecular Structure Analysis

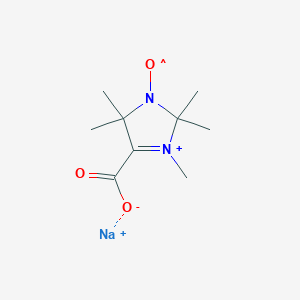

The InChI code for “5-Bromo-8-methyl-1,4-dihydroquinolin-4-one” is 1S/C10H8BrNO/c1-6-4-7 (11)5-8-9 (13)2-3-12-10 (6)8/h2-5H,1H3, (H,12,13) .Physical And Chemical Properties Analysis

The physical form of “5-Bromo-8-methyl-1,4-dihydroquinolin-4-one” is a powder . The storage temperature is room temperature .Aplicaciones Científicas De Investigación

- Quinoline derivatives are utilized in various areas of medicine .

- They are present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .

- The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .

- Quinolines are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

- Researchers can leverage this compound to develop targeted therapies that address a wide range of health conditions, from neurological disorders to metabolic diseases .

- By harnessing the power of this versatile molecule, scientists can unlock new avenues for improving patient outcomes and enhancing the quality of life .

Medicinal Chemistry

Pharmaceutical Research

- Beyond the pharmaceutical realm, “5-Bromo-8-methyl-1,4-dihydroquinolin-4-one” also finds its place in the dynamic field of agrochemicals .

- Its distinct molecular architecture contributes to the development of advanced crop protection agents, such as potent and selective pesticides .

- Quinoline derivatives, including “5-Bromo-8-methyl-1,4-dihydroquinolin-4-one”, have shown potential in anticancer research .

- For instance, compounds such as 6‐Bromo tetrahydro quinoline 44, 6,8‐dibromo-tetrahydro quinoline 45, 8‐Bromo‐6‐cyanoquinoline 46, 5‐Bromo‐6,8‐dimethoxyquinoline 47, 6,8-dimethoxy-1-nitroquinolin-1-ium 48, and 5,7‐dibromo‐8‐hydroxyquinoline 49 displayed potential anticancer activity .

- Quinoline and its derivatives, including “5-Bromo-8-methyl-1,4-dihydroquinolin-4-one”, are being synthesized using greener protocols .

- These include multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts .

Agrochemicals

Anticancer Research

Green Chemistry

Industrial Chemistry

- With its unique molecular structure and exceptional purity, this compound has garnered the attention of researchers across diverse fields, including material science .

- Its unique blend of reactivity and selectivity makes it a valuable asset for advanced research and synthesis projects .

- Quinoline and its derivatives are a vital nucleus in several natural products .

- Chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects .

- Most quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species .

- Quinolines are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

- Quinoline and its derivatives are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses, including antiviral activity .

- They are used extensively in treatment of various infections .

- Quinoline and its derivatives, including “5-Bromo-8-methyl-1,4-dihydroquinolin-4-one”, are being synthesized using greener protocols .

- These include multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts .

Material Science

Synthetic Organic Chemistry

Antimicrobial Research

Antiviral Research

Green Chemistry

Industrial Chemistry

Safety And Hazards

Propiedades

IUPAC Name |

5-bromo-8-methyl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-6-2-3-7(11)9-8(13)4-5-12-10(6)9/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLSICNFSSABAFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Br)C(=O)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-8-methyl-1,4-dihydroquinolin-4-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(Acetylmethylamino)butyl]-3-(3,4-dimethoxyphenyl)-N-methylpropenamide](/img/structure/B1518493.png)

![3',6'-Dihydroxy-N-[3-[3-[4-(1-methylindol-3-yl)-2,5-dioxopyrrol-3-yl]indol-1-yl]propyl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxamide](/img/structure/B1518498.png)

![1,3-Dibromo-2-[[3-bromo-2,2-bis(bromomethyl)propoxy]methyl]-2-(bromomethyl)propane](/img/structure/B1518511.png)

![Methyl 3-methyl-4-[(propan-2-yl)amino]benzoate](/img/structure/B1518516.png)